Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINKRJDUNDRREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298892 | |
| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-58-8 | |
| Record name | Methyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23244-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHTHALIMIDOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparative Methodologies for Methyl 2 1,3 Dioxoisoindolin 2 Yl Acetate
Established Synthetic Routes to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
The traditional routes to N-substituted phthalimides, including the title compound, are valued for their reliability and are widely documented in organic chemistry literature.
A primary and widely utilized method for synthesizing this compound is the N-alkylation of phthalimide (B116566) with methyl bromoacetate (B1195939). This reaction is a specific application of the broader Gabriel synthesis, a trusted method for preparing primary amines. libretexts.org The process begins with the deprotonation of phthalimide. The hydrogen atom attached to the nitrogen in the imide functional group is acidic due to the resonance-stabilizing effect of the two adjacent carbonyl groups. libretexts.orgturito.com A base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, is used to remove this proton, creating a nucleophilic phthalimide anion. libretexts.orgsciencemadness.org
This anion then acts as a nucleophile, attacking the electrophilic carbon atom of methyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the C-N bond. libretexts.orgmasterorganicchemistry.com The result is the N-alkylated product, this compound.
However, the alkylation of amines can be complicated by the tendency of the product to react further with the alkylating agent, a problem sometimes described as a "runaway train". masterorganicchemistry.comwikipedia.org To mitigate this and favor the desired mono-alkylation, reaction conditions must be carefully controlled. Common solvents for this reaction include dimethylformamide (DMF), acetone, and acetonitrile. sciencemadness.org
Table 1: Typical Reaction Parameters for Phthalimide Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |
|---|---|---|---|---|
| Phthalimide | Methyl Bromoacetate | Potassium Carbonate (K₂CO₃) | DMF, Acetone | Formation of a nucleophilic phthalimide anion. libretexts.orgsciencemadness.org |
Another fundamental approach is the condensation reaction between phthalic anhydride (B1165640) and an amino acid ester, in this case, a glycine (B1666218) ester like glycine methyl ester. turito.comnih.gov This method involves the direct formation of the imide ring. A condensation reaction is one where two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule, typically water. libretexts.orglibretexts.org
The reaction is initiated by the nucleophilic attack of the primary amine group of the glycine ester on one of the carbonyl carbons of the phthalic anhydride. youtube.com This opens the anhydride ring to form an intermediate phthalamic acid derivative. Subsequent heating, often in the presence of a solvent like glacial acetic acid, promotes intramolecular cyclization via a second nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid group. youtube.comsphinxsai.com This is followed by dehydration to yield the stable five-membered imide ring of the final product, this compound. youtube.com High temperatures, typically between 150-160°C, are often required to drive the final dehydration step. youtube.com
Table 2: General Conditions for Condensation of Phthalic Anhydride
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Conditions | Key Feature |
|---|---|---|---|---|
| Phthalic Anhydride | Glycine Methyl Ester | Glacial Acetic Acid | Reflux/Heating (150-180°C) | Dehydrative cyclization to form the imide ring. youtube.comsphinxsai.com |
Eco-Friendly Approaches in the Synthesis of this compound and Related Structures
In response to the growing demand for sustainable chemical processes, research has focused on developing greener synthetic routes that minimize the use of hazardous solvents and reagents.
A significant development in green chemistry is the use of water as a reaction medium, replacing volatile and often toxic organic solvents. researchgate.net Several methods have been developed for the synthesis of N-substituted phthalimides and related derivatives in aqueous media. researchgate.netrsc.org While some of these "green" methods employ catalysts like nano-Cu₂O, there is a strong drive towards catalyst-free systems. acs.org
The condensation reaction between phthalic anhydride and an amine can be performed in water, often at elevated temperatures. sphinxsai.com The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. nih.gov For the synthesis of this compound, this would involve heating a mixture of phthalic anhydride and glycine methyl ester in water, leveraging the principles of condensation chemistry in an environmentally benign solvent.
Modern synthetic chemistry has also seen the rise of innovative techniques like oxidative esterification. While not a direct synthesis of the title compound from its primary precursors, these methods are relevant for creating complex ester functionalities within phthalimide-containing molecules. An example is the N-heterocyclic carbene (NHC)-mediated oxidative esterification. beilstein-journals.org In a related synthesis, this method was used to convert an aldehyde to an ester in the presence of a phthalimido-epoxide. beilstein-journals.org The reaction involves an NHC catalyst that activates an aldehyde, which then reacts with an alcohol (in this case, one generated in situ from the epoxide) to form the ester product. beilstein-journals.org This approach avoids the need for pre-activated carboxylic acids or the use of hazardous coupling agents, representing a milder and more atom-economical route to ester formation. Such techniques highlight the potential for developing novel, greener pathways for the synthesis and functionalization of compounds like this compound.
Chemical Transformations and Derivatization of Methyl 2 1,3 Dioxoisoindolin 2 Yl Acetate
Generation of Key Intermediates from Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
The ester functionality of this compound is a prime site for reactions that generate valuable synthetic intermediates. One such key transformation is the formation of β-keto esters, which are widely used building blocks in organic chemistry.
The synthesis of Methyl 2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-oxopropionate, also known as the Sheehan Aldehyde, can be achieved through a Claisen condensation reaction. This reaction involves the base-mediated acylation of the α-carbon of this compound. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon, generating a nucleophilic enolate. This enolate then attacks an acylating agent, such as methyl formate, followed by an acidic workup to yield the target β-keto ester. This class of reaction is fundamental for carbon-carbon bond formation. uomustansiriyah.edu.iq
| Reactants | Reagents | Product |
| This compound, Methyl Formate | 1. Sodium Ethoxide (NaOEt) 2. Acid Workup (e.g., HCl) | Methyl 2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-oxopropionate |
Synthesis of Nitrogen-Rich Heterocyclic Derivatives from Alkyl 2-(1,3-dioxoisoindolin-2-yl)acetates
The ester group of alkyl 2-(1,3-dioxoisoindolin-2-yl)acetates is readily converted into other functional groups, which can then be used to construct a variety of nitrogen-containing heterocyclic compounds.
A key transformation is the hydrazinolysis of the ester. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate reacts with hydrazine (B178648) hydrate (B1144303) to produce 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922). ekb.egresearchgate.netacademicjournals.org This reaction is typically carried out by stirring the reactants in ethanol (B145695), sometimes at room temperature for several hours or under reflux conditions. ekb.egacademicjournals.orgsapub.org The resulting acetohydrazide is a crucial precursor for synthesizing various heterocyclic systems. ekb.egresearchgate.net
| Reactant | Reagents | Product | Conditions |
| Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate | Hydrazine Hydrate | 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Stirring in ethanol at room temperature or reflux. ekb.egacademicjournals.orgsapub.org |
The 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide intermediate is a versatile building block for creating a range of substituted cyclic structures through condensation reactions. researchgate.net For instance, refluxing the acetohydrazide with various aromatic or heterocyclic aldehydes in absolute ethanol, with a catalytic amount of glacial acetic acid, yields N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazides. academicjournals.org These Schiff bases can undergo further cyclocondensation. A notable example is the reaction with mercaptoacetic acid or mercaptosuccinic acid to form substituted thiazolidinone rings, which are significant scaffolds in medicinal chemistry. researchgate.netacademicjournals.org
| Reactant | Reagent | Resulting Structure/Derivative |
| 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Aromatic/Heterocyclic Aldehydes | N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide. academicjournals.org |
| N-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide | Mercaptosuccinic Acid | 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid. academicjournals.org |
| 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Phenyl isothiocyanate | Thiosemicarbazide derivative. researchgate.net |
Diversification via Methylene (B1212753) Bridge Functionalization
The methylene group (α-carbon) of the acetate (B1210297) moiety is another site for chemical modification, primarily through deprotonation to form an enolate, followed by reaction with electrophiles.
The hydrogen atoms on the carbon alpha to the ester carbonyl group are acidic (pKa ≈ 25) and can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium ethoxide, to form a nucleophilic enolate ion. libretexts.org This enolate can then react with an electrophile, most commonly an alkyl halide, in an SN2 reaction. libretexts.org This process, known as alkylation, attaches an alkyl group to the α-carbon, forming a new carbon-carbon bond. libretexts.org The reaction is most effective with methyl and primary alkyl halides. This method allows for the introduction of a wide variety of substituents at the alpha position, significantly diversifying the molecular structure.
| Reactant | Reagents | Intermediate | Electrophile | Product |
| This compound | Strong Base (e.g., LDA, NaOEt) | Enolate Anion | Alkyl Halide (R-X) | Methyl 2-alkyl-2-(1,3-dioxoisoindolin-2-yl)acetate |
Reaction Mechanism Studies of Chemical Transformations
The chemical behavior of this compound is characterized by the presence of multiple reactive sites susceptible to nucleophilic attack and its potential to participate in condensation reactions. The molecule contains three carbonyl groups—two within the phthalimide (B116566) ring and one in the methyl ester moiety—and an active methylene group, which can be deprotonated to form a nucleophilic enolate. Mechanistic studies of reactions involving this compound, while not always explicitly detailed for this specific molecule in the literature, can be understood by analogy to well-established reaction mechanisms for similar functional groups.
Nucleophilic Addition Mechanisms
Nucleophilic attack on the carbonyl carbons is a fundamental process in the transformation of this compound. The electrophilicity of the carbonyl carbons makes them prime targets for a wide array of nucleophiles. nih.govyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then undergo further reaction, often protonation of the resulting alkoxide, to yield the final product.
The two imide carbonyls of the phthalimide group are susceptible to nucleophilic attack. This is exemplified in the Ing-Manske procedure, a variation of the Gabriel synthesis, where hydrazine is used to cleave the N-alkylphthalimide. nih.gov In the context of this compound, the reaction with hydrazine would proceed via nucleophilic addition to one of the imide carbonyls. This is followed by a series of intramolecular proton transfers and cyclization to form the stable phthalhydrazide (B32825) and liberate the primary amine, in this case, a glycine (B1666218) methyl ester derivative.
The ester carbonyl is also a site for nucleophilic attack, a reaction that falls under the general category of nucleophilic acyl substitution. For instance, hydrolysis of the ester can be initiated by the nucleophilic attack of a hydroxide (B78521) ion.
Condensation Mechanisms
The methylene group (—CH₂—) situated between the phthalimido group and the ester carbonyl is activated by these two electron-withdrawing groups. This activation makes the protons on the methylene group acidic and susceptible to removal by a base, leading to the formation of a resonance-stabilized enolate. mdpi.com This enolate is a potent nucleophile and can participate in various condensation reactions, forming new carbon-carbon bonds. nih.gov
A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. princeton.edusigmaaldrich.com In this context, the enolate of this compound can attack the carbonyl carbon of an aldehyde. A subsequent dehydration step then yields an α,β-unsaturated product. nih.govresearchgate.net The mechanism typically proceeds through the formation of an aldol-type addition product which then eliminates a molecule of water. bldpharm.com
Another relevant condensation is the Claisen condensation, which involves the reaction between two ester molecules. While an intermolecular self-condensation of this compound is conceivable, intramolecular versions like the Dieckmann condensation are more common for suitable substrates. mdpi.com For a derivative of this compound that contains another ester group at an appropriate position, an intramolecular cyclization could be induced by a strong base to form a cyclic β-keto ester. The mechanism follows the standard pattern of enolate formation, intramolecular nucleophilic attack, and subsequent elimination of an alkoxide.
The following table summarizes the key aspects of these nucleophilic addition and condensation mechanisms as they apply to this compound.
| Reaction Type | Nucleophile | Electrophilic Site | Key Intermediate(s) | Typical Product(s) |
| Nucleophilic Addition (Hydrazinolysis) | Hydrazine (N₂H₄) | Imide Carbonyl Carbon | Tetrahedral intermediate, Phthalhydrazide precursor | Phthalhydrazide, Glycine methyl ester derivative |
| Nucleophilic Acyl Substitution (Ester Hydrolysis) | Hydroxide (OH⁻) | Ester Carbonyl Carbon | Tetrahedral intermediate | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid, Methanol |
| Knoevenagel Condensation | Enolate of this compound | Aldehyde/Ketone Carbonyl Carbon | Aldol addition product | α,β-Unsaturated ester |
| Claisen-type Condensation | Enolate of this compound | Ester Carbonyl Carbon (of another molecule) | β-keto ester enolate | β-keto ester |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping the connectivity and chemical environment of atoms within Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Proton NMR (¹H NMR) Applications in Derivative Analysis
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound and its derivatives, specific chemical shifts (δ) and coupling patterns are observed.
For the parent compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. The aromatic protons typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm), indicative of the electron-withdrawing nature of the adjacent carbonyl groups. The methylene protons, situated between the nitrogen of the phthalimide and the carbonyl of the ester, are also deshielded and typically resonate as a singlet around 4.4-4.5 ppm. The methyl ester protons are observed as a sharp singlet further upfield, generally around 3.7 ppm.
Analysis of derivatives, such as those with substitutions on the phthalimide ring or variations in the ester group, shows predictable shifts in these signals, providing crucial data for structural confirmation. For instance, the introduction of an electron-donating or electron-withdrawing group on the aromatic ring would alter the chemical shifts and splitting patterns of the aromatic protons. Similarly, changes to the alkyl chain of the ester would be clearly reflected in the upfield region of the spectrum.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phthalimide) | 7.77 - 7.94 | Multiplet |
| Methylene (-NCH₂CO-) | ~4.45 | Singlet |
| Methyl (-OCH₃) | ~3.75 | Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum typically shows several key resonances. The carbonyl carbons of the phthalimide group are the most deshielded, appearing far downfield (around 167 ppm). The ester carbonyl carbon also resonates in the downfield region, but at a slightly different chemical shift (around 169 ppm). The quaternary carbons of the phthalimide ring to which the carbonyls are attached are found around 132 ppm, while the other aromatic carbons resonate in the 123-134 ppm range. The methylene carbon (-NCH₂CO-) signal appears in the midfield region (around 39-41 ppm), and the methyl ester carbon (-OCH₃) is the most upfield signal (around 52-53 ppm).
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Imide Carbonyl (C=O) | ~167 |
| Ester Carbonyl (C=O) | ~169 |
| Aromatic (quaternary) | ~132 |
| Aromatic (CH) | ~123-134 |
| Methylene (-NCH₂CO-) | ~40 |
| Methyl (-OCH₃) | ~52.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₉NO₄), the expected monoisotopic mass is approximately 219.0532 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. Fragmentation patterns provide further structural information. Common fragmentation pathways for this molecule could involve the cleavage of the ester group or the breakdown of the phthalimide ring. Key fragments might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. An HRMS analysis would confirm the formula C₁₁H₉NO₄ by matching the experimentally measured mass to the calculated exact mass to within a few parts per million (ppm). mdpi.com
Interactive Data Table: Mass Spectrometry Data
| Technique | Measurement | Value |
|---|---|---|
| Molecular Formula | - | C₁₁H₉NO₄ |
| Calculated Exact Mass | - | 219.0532 g/mol |
| HRMS (ESI) | [M+H]⁺ | Found: 219.08917 (for a related compound) mdpi.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. vscht.cz Two strong bands are typically observed for the symmetric and asymmetric stretching of the imide carbonyl groups (C=O) in the region of 1700-1800 cm⁻¹. A distinct, strong absorption band for the ester carbonyl (C=O) stretch is also present, usually around 1740-1760 cm⁻¹. The C-N stretching vibration of the imide appears in the fingerprint region, while C-O stretching from the ester group is also observable. Aromatic C-H and C=C stretching vibrations are found in their characteristic regions, typically above 3000 cm⁻¹ and around 1600 cm⁻¹, respectively.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Imide Carbonyl (C=O) | Asymmetric Stretch | ~1775 |
| Imide Carbonyl (C=O) | Symmetric Stretch | ~1715 |
| Ester Carbonyl (C=O) | Stretch | ~1750 |
| Aromatic C=C | Stretch | ~1600 |
| C-O (Ester) | Stretch | ~1200-1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phthalimide chromophore in this compound is expected to dominate the UV-Vis spectrum. Studies on the closely related N-phthaloylglycine show absorption maxima in the UV region. nih.gov The spectrum is anticipated to display absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.
Biological and Biomedical Research Investigations of Methyl 2 1,3 Dioxoisoindolin 2 Yl Acetate and Its Derivatives
Antimicrobial Activity Evaluation
The phthalimide (B116566) scaffold is a key structural motif in a variety of compounds that have been extensively studied for their broad-spectrum antimicrobial properties. Derivatives of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, which incorporates this phthalimide core, have been a focus of research aimed at discovering new and effective antimicrobial agents.
Numerous studies have explored the antibacterial potential of phthalimide derivatives against a range of both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the phthalimide structure is thought to enhance its ability to traverse biological membranes. nih.govnih.gov
In one study, a series of novel phthalimide derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.49 to 31.5 μg/mL against various bacterial strains. nih.govnih.govresearchgate.net For instance, certain N-substituted phthalimides have shown potent activity comparable to standard antibiotics. ucl.ac.uk Another study reported that while most synthesized phthalimide Schiff bases showed variable and sometimes slight inhibition against tested bacteria, some derivatives displayed moderate to high activity against Streptococcus pyogenes. f1000research.comf1000research.com Specifically, S. aureus was found to be highly resistant to all the tested derivatives in that particular study. f1000research.comf1000research.com
Research into phthalimide-chalcone conjugates has also yielded promising results. At a concentration of 100 µg/mL, these compounds exhibited significant zones of inhibition against Escherichia coli and Staphylococcus aureus. ucl.ac.uk Similarly, other research has highlighted the efficacy of certain phthalimide derivatives against Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com However, some studies have reported that their synthesized phthalimide compounds showed no activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and only moderate effects against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.netuobaghdad.edu.iq
The introduction of different functional groups to the phthalimide core has been a key strategy to enhance antibacterial potency. For example, the presence of a lipophilic OCH3 group and an additional OH moiety on a phenyl ring attached to the phthalimide structure was found to increase antibacterial activity. psu.edu
Antibacterial Activity of Phthalimide Derivatives
| Compound/Derivative Type | Bacterial Strain(s) | Activity/Findings |
|---|---|---|
| Novel Phthalimide Derivatives | Various Gram-positive and Gram-negative | MICs ranging from 0.49 to 31.5 μg/mL. nih.govnih.govresearchgate.net |
| Phthalimide Schiff Bases | Streptococcus pyogenes | Moderate to high killing activity. f1000research.comf1000research.com |
| Phthalimide Schiff Bases | Staphylococcus aureus | Highly resistant. f1000research.comf1000research.com |
| Phthalimide-Chalcone Conjugates | Escherichia coli, Staphylococcus aureus | Significant zones of inhibition at 100 µg/mL. ucl.ac.uk |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis, Pseudomonas aeruginosa | Remarkable antimicrobial activity. mdpi.com |
| N-Substituted Phthalimides | Escherichia coli, Klebsiella pneumoniae | Moderate effect. researchgate.netuobaghdad.edu.iq |
| N-Substituted Phthalimides | Staphylococcus aureus, Bacillus subtilis | No activity observed. researchgate.netuobaghdad.edu.iq |
| Phthalimide with OCH3 and OH groups | Escherichia coli, Staphylococcus mutans | Increased antibacterial activity. psu.edu |
The antifungal activity of phthalimide derivatives has also been a significant area of investigation. The parent compound, phthalimide, is a known potent fungicide, forming the basis for commercial fungicides like folpet. biolifejournals.com
Studies on various N-substituted phthalimide derivatives have shown their potential against several fungal species, including Aspergillus niger and Candida albicans. nih.govucl.ac.uk For example, a series of phthalimide analogs demonstrated notable antifungal activity, with MIC values in the range of 0.49 to 31.5 μg/mL. nih.govnih.govresearchgate.net Phthalimide-chalcone conjugates, at a concentration of 100 µg/mL, also showed significant zones of inhibition against C. albicans and A. niger. ucl.ac.uk
In some cases, the antifungal activity of synthesized derivatives was found to be variable. For instance, some phthalimide Schiff bases showed high activity against Candida albicans, while others were inactive. f1000research.comf1000research.com Another study reported that their synthesized compounds exhibited moderate effects against Candida tropicalis. researchgate.net It has been noted that while derivatization of phthalimide can lead to good antibacterial efficacy, the antifungal potency can sometimes be diminished compared to the parent compound. biolifejournals.com
The mechanism of antifungal action for some derivatives has been explored. For one phthalimide aryl ester, its antifungal activity against C. albicans was significantly reduced in the presence of ergosterol, suggesting that it may target the fungal cell membrane. nih.gov
Antifungal Activity of Phthalimide Derivatives
| Compound/Derivative Type | Fungal Strain(s) | Activity/Findings |
|---|---|---|
| Novel Phthalimide Analogs | Various fungi | MICs ranging from 0.49 to 31.5 μg/mL. nih.govnih.govresearchgate.net |
| Phthalimide-Chalcone Conjugates | Candida albicans, Aspergillus niger | Significant zones of inhibition at 100 µg/mL. ucl.ac.uk |
| Phthalimide Schiff Bases | Candida albicans | Variable activity, some highly active, others inactive. f1000research.comf1000research.com |
| N-Substituted Phthalimides | Candida tropicalis | Moderate effect. researchgate.net |
| Phthalimide Aryl Ester | Candida albicans | Activity reduced in the presence of ergosterol, suggesting cell membrane interaction. nih.gov |
The emergence of resistant Mycobacterium tuberculosis strains has driven research into new antimycobacterial agents, with phthalimide derivatives showing considerable promise. researchgate.net The molecular hybridization of the phthalimide ring with other pharmacophores has been a successful strategy in this area. researchgate.net
Several studies have reported potent antimycobacterial activity for novel phthalimide analogs. nih.govnih.govresearchgate.net In one such study, a series of derivatives exhibited MICs ranging from 0.49 to 31.5 μg/mL against mycobacterium strains. nih.govnih.govresearchgate.net The synthesis of new phthalimides through the condensation of phthalic anhydride (B1165640) with various sulfonamides has also yielded compounds with significant activity against Mycobacterium tuberculosis H37Rv strain at low concentrations. researchgate.net
For example, the derivative 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide, synthesized from sulfathiazole, demonstrated notable antimycobacterial activity. researchgate.net It is believed that the bc1 complex of M. tuberculosis may be a molecular target for some of these phthalimide-containing compounds. acs.org
Anticancer and Cytotoxic Activity Profiling
The structural features of phthalimide derivatives have made them attractive candidates for the development of anticancer agents. Their biological activity in this area is often linked to their ability to induce apoptosis and inhibit key cellular processes in cancer cells.
Phthalimide derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.
Neuroblastoma, Prostate Carcinoma, and Colorectal Cancer: A study of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives demonstrated cytotoxic potency against neuroblastoma (SKNMC), prostate carcinoma (PC3), and colorectal cancer (HT29) cell lines. farmaciajournal.com
Hepatoma Hep G2: Several studies have investigated the cytotoxicity of phthalimide derivatives against the human hepatoma cell line HepG2. redalyc.org One study found that the HepG2 cell line was generally resistant to the tested phthalimide derivatives, although one compound, H16, did show a 32% decrease in cell proliferation. redalyc.org Another study on phthalimide ester analogs reported a moderate cytotoxic effect against the MCF-7 breast cancer cell line after 48 hours of incubation. redalyc.org
The immunomodulatory properties of thalidomide, a well-known phthalimide derivative, have spurred research into the anti-inflammatory activities of related compounds, particularly their ability to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
N-acylhydrazones derived from phthalimide have been synthesized and evaluated for their ability to inhibit the secretion and gene transcription of TNF-α. rsc.org Certain N-acylhydrazones were identified that significantly impaired TNF-α secretion and expression, and also reduced the production of another pro-inflammatory cytokine, IL-1β, with effects similar to thalidomide. rsc.org One of these compounds was also found to induce apoptosis in Jurkat cells. rsc.org
Another study on new N-phenyl-phthalimide sulfonamides and amides, designed as hybrids of thalidomide, identified a compound with a sulfonyl-thiomorpholine moiety that showed potent inhibitory activity on LPS-induced neutrophil recruitment, which was correlated with its inhibitory effect on TNF-α levels. nih.gov Furthermore, some phthalimide analogs have been shown to suppress the induction of TNF-α and interleukin-1β in LPS-stimulated RAW 264.7 cells. nih.gov
Exploration of Cellular Mechanisms in Anticancer Activity
The investigation into the anticancer properties of compounds related to this compound has explored their effects on cellular mechanisms, particularly apoptosis, with some studies yielding nuanced results.
Research on a series of N-phthaloyl amino acid derivatives, which share the core phthalimide group, indicated that they did not exhibit significant cytotoxicity in vitro when tested against various tumor cell lines. researchgate.net In contrast, a different study focusing on novel amino acid and peptide derivatives synthesized from phthaloyl chloride demonstrated notable cytotoxic activity against the human colon cancer cell line (CaCo-2). ekb.eg Specifically, two compounds from this series, identified as 12 and 16, showed promising results. ekb.eg
Further investigation into the mechanism of these phthaloyl chloride-based derivatives suggested that their anticancer potential could be attributed to their interaction with the Epidermal Growth Factor Receptor (EGFR) enzyme. ekb.eg Molecular docking studies revealed that these compounds could fit well within the active site of EGFR, forming various hydrogen bond interactions with the protein's residues. ekb.eg This binding is proposed as a potential mechanism for their observed cytotoxic effects. ekb.eg
In other research, a novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their anticancer efficacy. nih.gov One derivative, LM08, displayed potent and selective cytotoxic efficacy against the A2780 ovarian cancer cell line. Mechanistic studies showed that LM08 significantly inhibited the clonogenic survival of these cancer cells by inducing apoptosis. nih.gov While not direct derivatives of this compound, these findings on related heterocyclic compounds highlight apoptosis induction as a key cellular mechanism for anticancer activity. nih.gov
It has been noted that anticancer peptides (ACPs), which are short chains of amino acids, can exert their effects through various mechanisms, including the direct penetration of cancer cell membranes and the induction of apoptosis. nih.gov The amino acid composition, including the presence of residues like glycine (B1666218), can influence this activity. nih.gov This is relevant as this compound is a derivative of the amino acid glycine.
Enzyme and Receptor Modulation Studies
Derivatives of this compound have been the subject of numerous studies to assess their ability to modulate the activity of various enzymes and receptors, revealing a range of inhibitory actions.
A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives have been identified as probable inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammation and cancer. farmaciajournal.com In one study, these phthalimide-based compounds demonstrated high inhibitory activity against 15-LOX-1. farmaciajournal.com The most efficient compound in this series, featuring a meta-methoxy moiety on the N-phenyl ring (compound 3e), exhibited an IC₅₀ value of 1.96 ± 0.2 nM. farmaciajournal.com These compounds were also evaluated for their cytotoxic potency in three cancerous cell lines: SKNMC (neuroblastoma), PC3 (prostate carcinoma), and HT29 (colorectal cancer). farmaciajournal.com
The table below summarizes the 15-LOX-1 inhibitory activity of selected 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives.
Table 1: 15-LOX-1 Inhibitory Activity of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide Derivatives
| Compound | Substitution on N-phenyl ring | IC₅₀ (nM) farmaciajournal.com |
|---|---|---|
| 3a | Ortho-methoxy | 14.5 ± 1.1 |
| 3b | Ortho-methyl | 25.4 ± 2.3 |
| 3c | Ortho-chloro | 33.1 ± 2.9 |
| 3d | Meta-methyl | 10.2 ± 0.9 |
The potential for phthalimide-containing compounds to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication, has been explored. A study involving the synthesis of sixteen 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamide (B32628) analogs, which are tetrahydrophthalimide derivatives, evaluated their inhibitory activity against HIV-1 RT. nih.govnih.gov
The evaluation was conducted at concentrations of 2 and 20 μM. nih.govnih.gov Out of the sixteen synthesized compounds, six (4a, 4b, 4f, 4g, 4k, and 4l) demonstrated weak inhibitory activity against the reverse transcriptase enzyme at the 20 μM concentration. nih.govnih.gov For instance, compound 4a, which has an unsubstituted phenyl ring, showed 25% inhibition of HIV-1 RT at a 20 μM concentration. nih.gov These findings suggest that while the phthalimide scaffold can be a starting point, further structural modifications would be necessary to enhance the anti-HIV-1 RT potency. nih.govnih.gov
Derivatives containing the phthalimide scaffold have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Several studies have focused on their interaction with the human isoform, carbonic anhydrase II (hCA II).
One study evaluated a series of phthalimide-capped benzene (B151609) sulphonamides for their inhibitory activity against hCA I and hCA II. nih.govresearchgate.netsvkm-iop.ac.intandfonline.com A number of these compounds showed inhibition in the nanomolar range. nih.govresearchgate.netsvkm-iop.ac.intandfonline.com Compound 1 in this series was a particularly potent inhibitor of hCA II with a Kᵢ (inhibition constant) of 2.2 nM, which was six times more potent than the standard inhibitor acetazolamide (B1664987) (Kᵢ = 12 nM). nih.govresearchgate.netsvkm-iop.ac.intandfonline.com This compound also displayed a 14-fold selectivity for hCA II over hCA I. nih.govresearchgate.netsvkm-iop.ac.intandfonline.com
Another investigation into new sulphonamides incorporating imide moieties found that many of these compounds significantly inhibited hCA II, with Kᵢ values ranging from 2.4 nM to 4515 nM. mdpi.com Compound 13 from this series was the most potent, with a Kᵢ of 2.4 nM against hCA II. mdpi.com
Furthermore, a study of phthalimide–hydantoin hybrids revealed that while these compounds were generally ineffective against hCA II, some related ionic compounds showed potent inhibitory activity against other isoforms like hCA VII. nih.govnih.gov Research on sulfenimide derivatives also identified a bromo-substituted compound (1f ) as a strong inhibitor of both hCA-I (Kᵢ = 0.023 µM) and hCA-II (Kᵢ = 0.044 µM). tandfonline.com
The table below presents the inhibitory constants (Kᵢ) for selected phthalimide derivatives against hCA II.
Table 2: Inhibitory Activity (Kᵢ) of Phthalimide Derivatives against hCA II
| Compound Series | Most Potent Compound | Kᵢ against hCA II (nM) | Reference |
|---|---|---|---|
| Phthalimide-capped benzene sulphonamides | Compound 1 | 2.2 | nih.govresearchgate.netsvkm-iop.ac.intandfonline.com |
| Sulphonamides with imide moieties | Compound 13 | 2.4 | mdpi.com |
| Sulfenimide derivatives | Bromo derivative (1f) | 44 | tandfonline.com |
The investigation of phthalimide derivatives has extended to their potential as inhibitors of kinases and monoamine transporters, although research directly implicating this compound is limited.
In the realm of kinase inhibition, research has been conducted on bifunctional molecules targeting key enzymes in cancer signaling pathways. One such study focused on a dual inhibitor of MEK (mitogen-activated protein kinase) and PI3K (phosphatidylinositol 3-kinase). nih.gov However, the structural relationship between this inhibitor and this compound is not explicitly defined in the available literature.
Regarding monoamine transporters, N-phthaloyl amino acid derivatives, including the glycine derivative (a close structural relative of the title compound), have been studied for their immunomodulatory and anti-inflammatory properties. researchgate.net These effects are often linked to the modulation of various cellular signaling pathways that can involve monoamine systems, though direct inhibition data on specific transporters is not detailed in the provided context.
Other Pharmacological Research Areas
Beyond the specific areas of anticancer and enzyme inhibition research detailed above, derivatives of this compound have been explored for other pharmacological activities, notably as anti-inflammatory and antimicrobial agents.
A study on N-phthaloyl amino acid derivatives, synthesized through a one-pot condensation of phthalic anhydride with α-amino acids, demonstrated significant anti-inflammatory activity. researchgate.net Several of these derivatives, when administered orally to mice, were effective at inhibiting leukocyte migration. researchgate.net The derivatives of isoleucine, glutamic acid, and phenylalanine were among the most potent anti-inflammatory agents in this series. researchgate.net Furthermore, the phthaloyl-glycine derivative, along with others, was found to inhibit the production of the pro-inflammatory molecules TNF-α and IL-1β by macrophages. researchgate.net Phthalimides as a class of molecules are recognized for their anti-inflammatory potential. nih.gov
In the area of antimicrobial research, new derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) have been synthesized and evaluated for their antimicrobial properties. researchgate.net Additionally, a study involving the synthesis of N-phthalimide derivatives of various amino acids screened these compounds for activity against microorganisms including Streptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, and Candida Albicans. researchgate.net Another study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported that all tested compounds exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, with potencies in some cases exceeding those of ampicillin (B1664943) and streptomycin. nih.gov
Anti-inflammatory Potential
Derivatives of the core structure of this compound have been investigated for their ability to modulate inflammatory pathways. The inherent anti-inflammatory properties of the isatin (B1672199) (2,3-dioxindole) scaffold, a related structural motif, have spurred interest in these compounds. nih.gov Research has indicated that certain derivatives may influence biological pathways associated with inflammatory conditions.
Studies on oleanolic acid-arylidene derivatives, which share some structural similarities in terms of being investigated for anti-inflammatory effects, have shown potent inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov For instance, specific derivatives demonstrated significant inhibition of IL-6 and TNF-α, highlighting their potential as anti-inflammatory agents. nih.gov
Table 1: Anti-inflammatory Activity of Selected Oleanolic Acid Derivatives
| Derivative | Inhibition of IL-6 (%) | Inhibition of TNF-α (%) | Inhibition of NO (%) |
|---|---|---|---|
| 3l | 77.2 | 75.4 | - |
| 3a | - | - | 77.18 |
| 3d | - | - | 71.5 |
| 3e | - | - | 68.8 |
| Oleanolic Acid | - | - | 65.22 |
Data sourced from in vitro studies on RAW 264.7 cells. nih.gov
Antiviral Activity Research
The antiviral potential of compounds structurally related to this compound has been a significant area of research. Isatin, an indole (B1671886) analog, and its derivatives have been recognized as broad-spectrum antiviral agents. mdpi.com
One study identified 3-(6-ethylbenzo[d] nih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one as a potent inhibitor of both influenza A and B viruses, with 50% effective concentration (EC50) values ranging from 0.2 to 0.6 μM. nih.gov Another investigation focused on novel tetrahydroisoquinoline-based compounds, with one derivative, trans-1, effectively suppressing authentic SARS-CoV-2 replication in Vero E6 cells with an EC50 of 3.15 μM. nih.govmdpi.com This compound also showed efficient inhibition of viral replication in Calu-3 human lung cells. nih.gov
Furthermore, research into indole-3-carboxylic acid derivatives revealed a compound that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov Thiophene derivatives have also been explored, with compound 27 (MDOLL-0229) inhibiting SARS-CoV-2 Mac1 with an IC50 of 2.1 μM and demonstrating inhibition of coronavirus replication in a cell model. nih.gov
Table 2: Antiviral Activity of Selected Derivative Compounds
| Compound | Virus | Cell Line | Activity (EC50/IC50) |
|---|---|---|---|
| 3-(6-ethylbenzo[d] nih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | Influenza A/B | MDCK | 0.2-0.6 μM (EC50) |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 μM (EC50) |
| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 μM (EC50) |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Not Specified | 52.0 μM (complete inhibition) |
| Compound 27 (MDOLL-0229) | SARS-CoV-2 Mac1 | Not Specified | 2.1 μM (IC50) |
Data compiled from multiple in vitro studies. nih.govnih.govmdpi.comnih.govnih.gov
Analgesic and Anticonvulsant Investigations
The structural framework of this compound is related to compounds that have been evaluated for their effects on the central nervous system, particularly as anticonvulsant agents. Isatin and its derivatives have been reported to possess anticonvulsive activities. nih.gov
A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and assessed for their anticonvulsant effects in a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.govnih.gov Several of these synthesized compounds were found to be protective against PTZ-induced seizures, demonstrating notable anticonvulsant activity. nih.govnih.gov Specifically, compounds 4a, 4f, and 4p displayed the highest anticonvulsive activity. nih.gov
Table 3: Anticonvulsant Activity of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide Derivatives
| Compound | Anticonvulsant Activity | Model |
|---|---|---|
| 4a | High | PTZ-induced seizure |
| 4f | High | PTZ-induced seizure |
| 4p | High | PTZ-induced seizure |
| Other derivatives (11 total) | Protective | PTZ-induced seizure |
Results from in vivo studies in a pentylenetetrazole (PTZ)-evoked convulsion model. nih.govnih.gov
Antimalarial Activity
Derivatives containing isoquinoline (B145761) and isoindoline (B1297411) moieties have been a focus of antimalarial drug discovery. Phenotypic screening identified dihydroisoquinolones as possessing potent antimalarial activity against multiple resistant strains of Plasmodium falciparum in vitro with no cytotoxicity to mammalian cells. nih.gov
Further research on a compound designated SKM13 and its derivatives demonstrated varying levels of antimalarial efficacy against different life stages of P. falciparum. nih.gov SKM13 itself was more effective at the ring and trophozoite stages than at the schizont stage. nih.gov The introduction of different functional groups to the SKM13 template, such as methoxy (B1213986) (-OMe) or fluorine (-F), resulted in derivatives (SKM13-MeO and SKM13-F) with altered antimalarial activity, suggesting that electron-donating groups may better maintain the compound's efficacy. nih.gov
Table 4: In Vitro Antimalarial Activity of SKM13 and its Derivatives against P. falciparum 3D7
| Compound | Ring Stage (IC50) | Trophozoite Stage (IC50) | Schizont Stage (IC50) |
|---|---|---|---|
| SKM13 | 30.6 ± 1.0 | 29.2 ± 1.6 | 52.7 ± 0.4 |
| SKM13-MeO | Higher than SKM13 | Higher than SKM13 | Higher than SKM13 |
| SKM13-F | Higher than SKM13 | Higher than SKM13 | Higher than SKM13 |
IC50 values are presented as mean ± SD. nih.gov
Antihypertensive Research
The search for novel antihypertensive agents has led to the investigation of various heterocyclic compounds. Research into new methylthiomorpholinphenol derivatives has shown promising results. researchgate.net For example, the compound 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM303) demonstrated antihypertensive effects that exceeded those of the commercial drug losartan. researchgate.net
In a study involving newly synthesized compounds, LQM312 and LQM319 were found to lower systolic blood pressure from 149 to 120 mmHg and also improve the metabolic state of hypoxic cardiomyocytes. researchgate.net These findings suggest that certain derivatives within this chemical class possess significant potential for the development of new antihypertensive therapies. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This simulation is crucial in drug discovery for forecasting the binding affinity and mode of interaction between a potential drug candidate and its protein target. rsc.org
In the context of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, molecular docking simulations can be employed to screen its potential as an inhibitor for various enzymes or as a ligand for different receptors. The process involves generating a three-dimensional structure of the compound and placing it into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations, calculating a "docking score" for each, which estimates the binding free energy. plos.org Lower scores typically indicate a more favorable and stable interaction.
Key findings from such simulations would include:
Binding Affinity: A quantitative score (e.g., in kcal/mol) representing the strength of the ligand-protein interaction.
Binding Pose: The most stable three-dimensional orientation of the compound within the protein's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net These interactions are critical for the stability of the ligand-protein complex. rsc.org
For instance, a hypothetical docking study of this compound against a target like human Abl kinase domain (PDB ID: 2HYY) would reveal which parts of the molecule are essential for binding. researchgate.net The phthalimide (B116566) group might engage in π-π stacking with aromatic residues, while the carbonyl and ester groups could act as hydrogen bond acceptors.
Interactive Table: Example of Molecular Docking Results This table presents hypothetical data to illustrate typical findings from a molecular docking simulation.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Abl Kinase Domain | -7.5 | Tyr253, Ala252 | Hydrogen Bond |
| Phe382 | π-π Stacking | ||
| Val256, Leu370 | Hydrophobic | ||
| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355 | Hydrogen Bond, Electrostatic |
| Val523, Ser353 | van der Waals |
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are used to model the electronic structure and properties of a molecule from first principles. These methods provide detailed information that complements experimental findings and explains the underlying reasons for a molecule's observed behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is valued for its balance of accuracy and computational cost. DFT calculations can optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. For example, in a study on a related isoindole derivative, DFT calculations accurately predicted bond lengths with only negligible deviation from the experimental crystal structure data. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. inoe.ro
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electronic transitions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. inoe.ro It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Different colors represent varying electrostatic potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., carbonyl oxygens).
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms).
Green: Regions of neutral or zero potential.
For this compound, the MEP map would likely show strong negative potential around the four oxygen atoms of the phthalimide and ester groups, identifying them as primary sites for hydrogen bonding and interaction with positive centers.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). wikipedia.org The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). wisc.edu
A higher E(2) value indicates a more significant electronic delocalization, which contributes to the molecule's stability. In this compound, significant NBO interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals (π*) of the adjacent carbonyl groups. This analysis confirms the presence of hyperconjugative and resonance effects that stabilize the molecular structure. wisc.edu
Computational methods can predict the Nonlinear Optical (NLO) properties of a molecule, which are relevant for applications in photonics and optoelectronics. nih.gov Key parameters derived from these calculations include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) indicates a strong NLO response, suggesting the material could be useful for technologies like frequency conversion or optical switching. The push-pull nature of electrons in molecules with donor and acceptor groups can lead to enhanced NLO properties. While the target compound is not a classic push-pull system, the presence of the polar phthalimide and ester groups could give rise to modest NLO activity.
Interactive Table: Summary of Calculated Quantum Chemical Properties This table presents a set of typical parameters obtained from DFT calculations for a molecule like the one studied. The values are illustrative.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 3.2 Debye |
| First Hyperpolarizability (β) | Measure of second-order NLO response | 5.0 x 10-30 esu |
Topological Analyses of Electron Density (e.g., ELF, LOL, ALIE, RDG)
Topological analysis of the electron density provides a powerful framework for understanding the chemical bonding and non-covalent interactions within a molecule. While specific studies performing Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), or Reduced Density Gradient (RDG) analyses on this compound are not prominently available in published literature, the application of these methods to structurally similar compounds, such as N-substituted phthalimides and other heterocyclic systems, allows for a detailed projection of the expected findings. rsc.orgijasret.comnih.gov
These analyses are typically conducted using quantum chemical calculations, often employing Density Functional Theory (DFT). ui.ac.ir The resulting scalar fields are then analyzed to partition the molecular space into chemically meaningful regions, such as atomic basins, and to identify critical points that correspond to atomic nuclei, bond points, ring points, and cage points.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL):
ELF and LOL are functions that measure the extent of electron localization. In a molecule like this compound, these analyses would be expected to reveal:
High Localization: Regions of high ELF and LOL values (approaching 1) would be anticipated in the core of the atoms and along the covalent bonds, signifying the high probability of finding a localized electron pair. This would be prominent for the C-C, C-H, C-N, and C=O bonds. The lone pairs on the oxygen and nitrogen atoms would also appear as regions of high electron localization. ijasret.commdpi.com
Delocalization: The aromatic phthalimide ring would exhibit delocalized electrons, which would be visualized as a basin of delocalization across the benzene (B151609) ring. researchgate.net
Bond Characterization: The shape and size of the localization domains can provide insights into the nature of the chemical bonds. For instance, the double bonds in the carbonyl groups and the benzene ring would have distinctly different localization patterns compared to the single bonds in the molecule.
Reduced Density Gradient (RDG):
The RDG analysis is particularly adept at identifying and visualizing non-covalent interactions (NCIs). nih.gov For this compound, an RDG analysis would likely highlight:
Van der Waals Interactions: These would appear as broad, low-density, low-gradient regions, particularly around the periphery of the molecule.
Steric Clashes: Regions of steric repulsion, if any, would be indicated by spikes in the RDG plot in high-density regions.
Intramolecular Interactions: Potential weak intramolecular hydrogen bonds or other non-covalent interactions between different parts of the molecule could be identified and characterized.
These computational tools, therefore, offer a detailed electronic perspective of the molecule, complementing experimental findings by providing a quantitative and visual understanding of its bonding and reactivity. nih.gov
Conformational Analysis and Geometrical Optimization
The three-dimensional structure of this compound is crucial for its chemical behavior. Conformational analysis and geometrical optimization, studied through both experimental techniques like X-ray crystallography and computational methods, provide precise details about its shape, bond lengths, and angles.
Research on closely related analogs, such as Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, offers significant insights into the likely conformation of this compound. nih.govnih.govresearchgate.net
Key Geometrical Features:
Planarity of the Isoindole Ring: Studies on derivatives consistently show that the isoindole ring system is essentially planar. For instance, in (E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)meth-yl]-3-phenyl-acrylate, the maximum deviation from planarity for this ring system is a mere 0.011 Å. nih.gov This planarity is a characteristic feature of the phthalimide group.
Conformation: In the related acrylate (B77674) derivative, an s-trans configuration is observed. A notable feature is that the acrylate C=C double bond is not parallel to the adjacent carbonyl group. nih.govresearchgate.net
Torsion Angles: The orientation of the substituent group relative to the phthalimide ring is a key conformational parameter. In Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, the torsion angle C7—N1—C9—C12 is reported to be 44.7 (3)°. nih.govresearchgate.net This indicates that the acrylate group is twisted out of the plane of the phthalimide ring.
Geometrical optimization using computational methods, such as DFT, would typically be employed to find the lowest energy conformation of the molecule. These calculations would refine the bond lengths, bond angles, and torsion angles to predict the most stable three-dimensional structure. The results from such calculations on derivatives have shown good agreement with experimental crystal structure data.
The table below summarizes selected crystallographic data for the closely related compound, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, which provides a strong basis for understanding the geometry of this compound. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Structural Determinants for Biological Efficacy
The biological activity of phthalimide (B116566) derivatives is largely determined by the nature of the substituents on both the phthalimide ring system and the N-substituted side chain. The core phthalimide structure itself serves as a critical pharmacophore, often engaging in hydrophobic interactions with biological targets. acs.orgucl.ac.uk
Key structural determinants identified for biological efficacy include:
The Phthalimide Ring: This bicyclic system is a fundamental component for the activity of many derivatives. Modifications to this ring, such as the introduction of hydroxyl groups, can significantly influence biological outcomes. For example, in a series of analogues developed as potential Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, a 3-hydroxy phthalide moiety was identified as a crucial hydrophilic "head" that forms hydrogen bonds with key amino acid residues in the ligand-binding domain of the receptor. nih.gov
The N-Substituted Side Chain: The group attached to the nitrogen atom of the imide ring plays a pivotal role in modulating the compound's activity. The length, bulkiness, and chemical nature of this chain are critical. For instance, in studies of phthalimide analogues with anti-inflammatory properties, the bulkiness of the N-substituted alkyl chain was found to be directly associated with their biological activity. nih.gov The linearity of the structure, incorporating hydrophobic elements like a substituted benzene (B151609) ring, has also been shown to be crucial for inhibitory activity against enzymes like cholinesterases. acs.org
Substituents on Aromatic Rings: For derivatives containing additional aromatic rings, the type and position of substituents are vital. Both electron-donating and electron-withdrawing groups can be strategically employed to enhance binding affinity and inhibitory activity. acs.org For example, a trifluoromethyl (CF3) group, which is lipophilic and electron-deficient, at the para position of a phenyl ring was found to significantly enhance inhibitory potential against butyrylcholinesterase (BChE). acs.org
Correlation of Molecular Modifications with Biological Potency and Selectivity
Systematic modifications of the lead structure, Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, and its analogues have established clear correlations between specific molecular changes and their resulting biological potency and selectivity.
For instance, in the development of dual inhibitors for monoamine oxidases (MAO) and cholinesterases (ChE) for potential Alzheimer's disease treatment, a series of N-benzyl-substituted biaryl phthalimide derivatives were synthesized and evaluated. acs.org The introduction of different moieties on the phenyl ring led to a wide range of inhibitory concentrations (IC50), demonstrating a direct structure-potency relationship.
| Compound | Substitution on Phenyl Ring | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|---|
| 3e | 4-CF3 | 0.24 | 6.29 |
| 3j | 3,4-di-Cl | 0.61 | 15.82 |
| 3h | 4-F | 0.73 | 12.16 |
| 3k | 4-OCH3 | 21.13 | 5.54 |
As shown in Table 1, compound 3e , featuring a trifluoromethyl (CF3) group at the para position, exhibited the most potent inhibition against acetylcholinesterase (AChE) and was also the strongest inhibitor of butyrylcholinesterase (BChE). acs.org This highlights how a lipophilic, electron-withdrawing group can enhance potency. In contrast, compound 3k with an electron-donating methoxy (B1213986) group (OCH3) was the least potent AChE inhibitor. acs.org
Similarly, studies on phthalimide derivatives as antitumor agents have revealed potent activity contingent on specific structural features. For example, compound 222 in one study, a phthalimide-thiazole conjugate, demonstrated potent activity against HeLa cancer cells with an IC50 value of 1.0 µM, significantly more potent than other analogues in the series. ucl.ac.uk
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 219 | K562 (Leukemia) | 2.0 |
| 221 | K562 (Leukemia) | 1.0 |
| 222 | K562 (Leukemia) | 1.0 |
| 222 | HeLa (Cervical Cancer) | 1.0 |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational method central to understanding the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. mdpi.comdanaher.com For phthalimide derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds. These models often highlight the importance of a hydrophobic aromatic site combined with hydrogen bond donors and acceptors arranged in a specific spatial orientation. ucl.ac.uk For example, a pharmacophore model for N-phenyl phthalimide anticonvulsants was developed by combining features from existing drugs, leading to new derivatives with a desired phenytoin-like activity profile. brieflands.com
Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.compatsnap.com Key strategies employed in the optimization of phthalimide-based compounds include:
Structure-Based Drug Design: Utilizing computational tools like molecular docking, researchers can predict how modifications to a lead compound will affect its binding to a target protein. mdpi.compatsnap.com This allows for the rational design of analogues with enhanced binding affinity. Docking simulations have been used to identify phthalimide derivatives with strong binding to targets like the TGF-β type I receptor kinase (ALK5), with some compounds showing stronger predicted binding affinities than reference chemotherapeutic agents. mdpi.com
Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with a chemically similar group to improve biological activity or pharmacokinetic properties. patsnap.com For example, replacing a hydrogen atom with a fluorine atom can alter electronic properties and metabolic stability without drastically changing the molecular size.
Scaffold Hopping: This involves changing the core structure of the molecule while retaining the essential functional groups identified in the pharmacophore model. This can lead to the discovery of novel chemical series with improved properties. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. patsnap.com These models help predict the activity of newly designed compounds before they are synthesized, thus streamlining the optimization process.
Through these combined computational and synthetic strategies, lead compounds derived from the this compound scaffold are systematically refined into candidates with enhanced therapeutic potential. danaher.comchemrxiv.org
Crystallography and Solid State Studies
Co-crystallization Phenomena and Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. A key strategy in crystal engineering is co-crystallization, the process of forming a single crystalline structure that consists of two or more different molecular components in a stoichiometric ratio. Phthalimide (B116566) derivatives are of particular interest in this field due to their rigid structure and the presence of hydrogen bond acceptors (the carbonyl oxygens) and a π-system, which allow for a variety of predictable intermolecular interactions.
The carboxylic acid analogue of the title compound, 2-(1,3-dioxoisoindolin-2-yl)acetic acid, has been successfully co-crystallized with N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide. In this 1:1 co-crystal, the components are linked by a network of intermolecular hydrogen bonds, demonstrating the utility of the phthalimide and acetic acid moieties as reliable supramolecular synthons. This example underscores the potential of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate to form co-crystals with suitable partner molecules, or "co-formers," that can engage in complementary intermolecular interactions. The ester functionality in this compound, while a weaker hydrogen bond acceptor than a carboxylic acid, can still participate in such interactions, offering a tool to modify the physicochemical properties of the parent compound.
The broader field of phthalimide chemistry has seen the application of crystal engineering to create novel materials. By selecting co-formers with specific functional groups, it is possible to guide the assembly of phthalimide derivatives into desired architectures, such as chains, sheets, or three-dimensional networks. These designed solid-state arrangements can influence properties like solubility, stability, and bioavailability in pharmaceutical contexts.
Intermolecular Interactions in the Crystalline State
The arrangement of molecules in the crystalline state is a consequence of various non-covalent interactions. For phthalimide derivatives, these interactions are well-documented and include hydrogen bonding, π-π stacking, and C-H...π interactions.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in determining crystal packing. In the co-crystal of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a complex three-dimensional network is formed, stabilized by O-H···N, N-H···O, and C-H···O hydrogen bonds. The carboxylic acid group is a prime hydrogen bond donor, while the carbonyl groups of the phthalimide and the nitrogen of the pyridine co-former act as acceptors.
For this compound, the absence of a strong hydrogen bond donor (like the carboxylic acid's -OH group) means that the hydrogen bonding patterns will differ. The primary interactions are likely to be weaker C-H···O hydrogen bonds. The methylene (B1212753) (CH2) and aromatic (C-H) protons can act as weak donors, interacting with the carbonyl and ester oxygen atoms, which are effective hydrogen bond acceptors. In the crystal structure of 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid, a related molecule, symmetry-related molecules are linked by N-H···O and O-H···O hydrogen bonds, forming an undulating two-dimensional network, which is further stabilized by numerous weak C-H···O interactions to create a three-dimensional arrangement rsc.org. This illustrates the importance of even weak C-H···O bonds in the crystal packing of such compounds.
A summary of representative hydrogen bond geometries in related phthalimide structures is presented below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |
| O-H···N | 0.93 | 1.83 | 2.76 | 175 | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal |
| N-H···O | 0.91 | 2.05 | 2.96 | 177 | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal |
| C-H···O | 0.95 | 2.45 | 3.38 | 165 | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal |
| N-H···O | 0.908 | --- | --- | --- | 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid rsc.org |
| O-H···O | 0.93 | --- | --- | --- | 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid rsc.org |
Data for the 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal is derived from its published study. The presence and strength of such bonds in this compound can be inferred from these examples.
Pi-Pi Stacking and C-H...Pi Interactions
The planar phthalimide ring system is an extended π-system, which predisposes it to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. In the co-crystal of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, π–π stacking interactions are observed with centroid-to-centroid distances of 3.5723(19) Å and 3.6158(18) Å. These distances are typical for stabilizing π-stacking interactions.
In addition to π-π stacking, C-H...π interactions, where a C-H bond acts as a weak donor to the π-electron cloud of an aromatic ring, are also commonly observed in phthalimide structures. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in crystal packing. For example, in (E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate, the crystal packing is further stabilized by a C-H···π interaction, which helps to form a chain-like arrangement along a crystallographic axis.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Compound Reference |
| π–π stacking | 3.5723 (19) | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal |
| π–π stacking | 3.6158 (18) | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid co-crystal |
| π–π stacking | 3.3867 (11) | 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate |
These examples from closely related molecules strongly suggest that π-π stacking and C-H...π interactions are key features in the solid-state structure of this compound.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogues with Tuned Biological Profiles
A primary avenue for future research lies in the rational design and synthesis of advanced analogues of methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. The core structure, featuring a phthalimide (B116566) group linked to a methyl acetate (B1210297) moiety, is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. japsonline.com Research on related phthalimide derivatives has demonstrated that structural modifications can lead to potent biological activity. For instance, the synthesis of N-substituted phthalimides has yielded compounds with significant antibacterial and DNA binding capabilities. researchgate.net
Future synthetic strategies could involve:
Modification of the Phthalimide Ring: Introducing various substituents (e.g., nitro, amino, chloro groups) onto the aromatic ring of the phthalimide can significantly alter electronic properties and biological activity.
Alteration of the Acetate Linker: The length and nature of the linker connecting the phthalimide to the ester group can be varied to optimize interaction with biological targets.
Derivatization of the Ester Group: Converting the methyl ester to other esters, amides, or carboxylic acids could modulate solubility and cell permeability. For example, the synthesis of acetamide (B32628) derivatives has led to potential anticonvulsant agents. nih.gov
Conjugation with Other Pharmacophores: Linking the molecule with other known bioactive scaffolds, such as thiazole (B1198619) or carbazole (B46965) rings, could produce hybrid compounds with novel or enhanced activities. nih.govnih.gov Studies on phthalimide-chalcone conjugates have shown promising antibacterial and antifungal effects. ucl.ac.uk
Table 1: Examples of Phthalimide Analogue Synthesis Strategies and Outcomes
| Analogue Class | Synthetic Approach | Resulting Biological Profile | Reference |
|---|---|---|---|
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamides | Condensation reaction to introduce a thiazolidinone ring. | Potential anticonvulsant activity. | nih.gov |
| Phthalimide-thiazole derivatives | Coupling of phthalimide core with a thiazole ring. | Human neutrophil elastase (HNE) inhibition and anticancer activity. | nih.gov |
| 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids | Substitution of the indole (B1671886) ring of an RG108 analogue with a carbazole ring. | Significant DNMT1 enzyme inhibition and anti-proliferative activity. | nih.gov |
| N-phenyl phthalimide derivatives | Condensation of 3-aminophthalic anhydride (B1165640) with para-substituted anilines. | Inhibitory activity against Plasmodium falciparum. | acs.org |
In-depth Elucidation of Molecular Mechanisms of Action
While the phthalimide scaffold is known to interact with various biological targets, the precise molecular mechanisms for many of its derivatives remain to be fully elucidated. biomedgrid.com A critical area of future research for this compound and its newly synthesized analogues is the detailed investigation of their mechanisms of action.
Known mechanisms for related compounds often involve the modulation of key signaling pathways in disease. For example, some phthalimide derivatives exert their anti-inflammatory and immunomodulatory effects by inhibiting the production of tumor necrosis factor-α (TNF-α) or by acting as selective inhibitors of cyclooxygenase-2 (COX-2). benthamdirect.comucl.ac.uk More recently, derivatives have been identified as potent inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme critical in cancer development. nih.gov
Future studies should employ a multi-pronged approach to uncover these mechanisms, including:
Target Identification: Utilizing techniques like affinity chromatography, protein microarrays, and genetic screening to identify specific binding proteins.
Enzymatic and Cellular Assays: Testing the activity of the compounds on specific enzymes (e.g., kinases, proteases, elastases) and in cell-based models to understand their functional effects. nih.gov
Transcriptomic and Proteomic Analysis: Analyzing changes in gene and protein expression in cells treated with the compounds to identify affected pathways, such as those related to apoptosis and the cell cycle. nih.gov
Table 2: Known Molecular Targets of Phthalimide Derivatives
| Molecular Target | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Anti-inflammatory | General Phthalimide Analogues | benthamdirect.com |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | Cyclic imides derived from phthalimide | biomedgrid.comucl.ac.uk |
| DNA Methyltransferase 1 (DNMT1) | Anticancer | 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids | nih.gov |
| Cytochrome bc1 Complex | Antiparasitic (Malaria) | N-phenyl phthalimide derivatives | acs.org |
| Human Neutrophil Elastase (HNE) | Anti-inflammatory, Anticancer | Phthalimide-thiazole derivatives | nih.gov |
Exploration of Novel Therapeutic Indications
The diverse biological activities reported for the phthalimide class of compounds suggest that this compound and its analogues could have therapeutic potential across a wide spectrum of diseases. nih.govjapsonline.com Comprehensive screening programs are warranted to explore novel indications beyond the more established areas of inflammation and cancer.
Recent reviews highlight the versatility of the phthalimide scaffold, with derivatives showing promise as anti-Alzheimer, antiepileptic, antiviral, antidiabetic, and antiparasitic agents. nih.govucl.ac.uk For example, certain N-phenyl phthalimide derivatives have demonstrated activity against both sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. acs.org
Future research should therefore involve:
Broad-Spectrum Biological Screening: Testing the parent compound and its analogues against a wide range of targets and disease models.
Antimicrobial and Antiviral Assays: Evaluating activity against various strains of bacteria, fungi, and viruses. nih.gov
Neurological Activity Screening: Investigating potential effects in models of neurodegenerative diseases and epilepsy. ucl.ac.uk
Metabolic Disease Research: Assessing the potential of these compounds to modulate pathways involved in conditions like diabetes. nih.govjapsonline.com
Table 3: Investigated Therapeutic Areas for Phthalimide Derivatives
| Therapeutic Area | Observed Activity | Reference |
|---|---|---|
| Anti-inflammatory / Immunomodulatory | Inhibition of TNF-α and COX-2. | benthamdirect.comucl.ac.uk |
| Anticancer | Anti-proliferative activity against various tumor cell lines. | biomedgrid.comnih.gov |
| Anticonvulsant | Protection against electroshock and chemically induced seizures. | nih.govucl.ac.uk |
| Antimicrobial | Activity against bacteria (E. coli, S. aureus) and fungi (C. albicans, A. niger). | nih.govucl.ac.uk |
| Antiparasitic | Activity against Plasmodium falciparum. | acs.org |
| Anti-Alzheimer | Emerging potential noted in comprehensive reviews. | nih.govucl.ac.uk |
Integration of Advanced Computational Methods for Predictive Modeling
The integration of advanced computational methods offers a powerful tool to accelerate the drug discovery process for this compound derivatives. In silico techniques can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the design of more effective analogues.
Computational studies, such as molecular docking, have already been successfully applied to phthalimide derivatives to predict their binding interactions with molecular targets. For instance, docking studies have suggested the binding mode of an active phthalimide derivative to the Qo site of the cytochrome bc1 complex in P. falciparum. acs.org Similarly, docking has been used to understand how novel derivatives bind to the DNMT1 active site, providing a basis for further modification. nih.gov
Future computational efforts should focus on:
Predictive SAR Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before their synthesis.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes.
ADMET Prediction: Employing in silico tools like pkCSM to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to prioritize candidates with favorable drug-like properties. nih.govucl.ac.uk
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) calculations to investigate reaction mechanisms for the synthesis of new derivatives. nih.gov
Table 4: Application of Computational Methods in Phthalimide Research
| Computational Method | Application | Example Finding | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding modes. | Predicted the binding of a derivative to the SAM site in DNMT1. | nih.gov |
| Molecular Docking | Investigating enzyme inhibition. | Suggested the binding mode of an inhibitor to the Qo site of the cytochrome bc1 complex. | acs.org |
| Physicochemical Profiling (pkCSM) | Analyzing drug-like properties of derivatives. | Revealed the versatility of the phthalimide scaffold in various derivatives. | nih.govucl.ac.uk |
| Density Functional Theory (DFT) | Understanding reaction mechanisms. | Revealed the possibility of α-C–H and β-C–H activation in a synthetic reaction. | nih.gov |
Development of Sustainable Synthetic Methodologies and Process Intensification
As promising lead compounds are identified, the development of efficient, scalable, and environmentally friendly synthetic routes becomes paramount. Future research should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents in the synthesis of this compound and its analogues.
Innovations in synthetic chemistry offer numerous opportunities for improvement over traditional batch processes. The use of nanocatalysts, such as nano-Cu2O, in water as a green solvent has been reported for the assembly of N-substituted phthalimides. nih.gov Furthermore, the development of metal-free synthetic routes represents a significant step towards sustainability. nih.gov
A key area for advancement is process intensification using continuous-flow chemistry. Flow reactors offer enhanced safety, particularly when dealing with energetic intermediates, and can lead to higher yields and selectivity compared to batch methods. chemrxiv.org This approach is atom-economical and environmentally benign, often avoiding the need for extensive purification steps like chromatography. chemrxiv.org
Table 5: Comparison of Synthetic Methodologies for Phthalimide Derivatives
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Reaction of phthalic anhydride with amino acids at high temperature. | Established and straightforward. | nih.gov |
| Nanocatalysis | Use of nano-Cu2O catalyst in water for cyclization reactions. | Green solvent, high efficiency. | nih.gov |
| Metal-Free Synthesis | Reaction of 2-formylbenzoic acids and amines using S8 as an oxidant. | Avoids potentially toxic and expensive metal catalysts. | nih.gov |
| Continuous-Flow Chemistry | A two-step condensation for triazole build-up in a flow reactor. | Higher yields, improved safety, atom-economical, environmentally benign. | chemrxiv.org |
Q & A
Basic: What spectroscopic methods are critical for characterizing Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate?
Answer:
1H and 13C NMR spectroscopy are essential for confirming the structure. Key NMR signals include:
- 1H NMR (CDCl3): δ 7.90–7.74 (ArH, 4H), 4.45 (N–CH2, s), 3.77 (OCH3, s) .
- 13C NMR (CDCl3): δ 167.6 and 167.3 (ester carbonyls), 134.2–123.5 (aromatic carbons), 52.6 (OCH3), 38.7 (N–CH2) .
For derivatives, high-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups. Multi-scan absorption corrections in crystallography (e.g., Agilent SuperNova diffractometer) are recommended for structural confirmation .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
Common routes include:
- Esterification of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with methanol under acidic catalysis, monitored via TLC (cyclohexane/ethyl acetate eluent) .
- One-pot prenylation reactions using ligands (e.g., 27a/27b) and methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate as a precursor, followed by oxidation .
Reaction optimization involves refluxing in ethanol with glacial acetic acid as a catalyst (5 h, 351 K) .
Advanced: How can crystallographic data elucidate molecular interactions in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Planar nine-membered rings (max deviation: −0.023 Å) in the anion and hydrogen-bonding networks (N–H⋯O, C–H⋯O) forming 3D frameworks .
- π–π stacking interactions (Cg1⋯Cg2 = 3.47 Å) stabilize crystal packing .
Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing anisotropic displacement ellipsoids and intermolecular forces .
Advanced: What methodologies enable the design of co-crystals for pharmaceutical applications?
Answer:
Co-crystallization with APIs (e.g., 1H-imidazol-3-ium) involves:
- Solvent-based methods: Stirring stoichiometric equivalents in ethanol, followed by ice quenching and filtration .
- Hydrogen-bonding analysis: Graph-set analysis (e.g., Etter’s formalism) identifies robust N–H⋯O motifs, enhancing dissolution and bioavailability .
Validation includes thermal analysis (DSC/TGA) and dissolution rate comparisons against pure APIs .
Advanced: How do reaction conditions impact the synthesis of derivatives?
Answer:
Critical factors include:
- Catalyst choice: Fluoropyridinium triflate facilitates electrophilic substitution in thiophene derivatives, achieving 41% yield .
- Purification: Medium-pressure liquid chromatography (MPLC) with hexane/ethyl acetate gradients resolves regioisomers .
- Cross-coupling: Suzuki-Miyaura reactions (Pd(PPh3)4, CsF) with boronic acids require degassing to prevent side reactions (e.g., 74% yield for 3y) .
Advanced: How can data contradictions in spectroscopic vs. crystallographic results be resolved?
Answer:
- NMR vs. XRD discrepancies: Anomalous NMR splitting may arise from dynamic processes (e.g., rotational isomerism), resolved via variable-temperature NMR or DFT calculations .
- Crystallographic twinning: SHELXL’s TWIN/BASF commands refine twinned data, ensuring accurate bond-length measurements (mean σ(C–C) = 0.003 Å) .
Cross-validation with IR (carbonyl stretches) and mass spectrometry ensures structural consistency .
Advanced: What computational tools support the study of hydrogen-bonding networks?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
